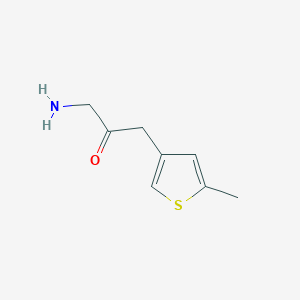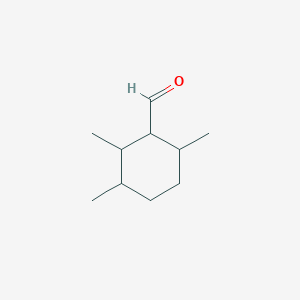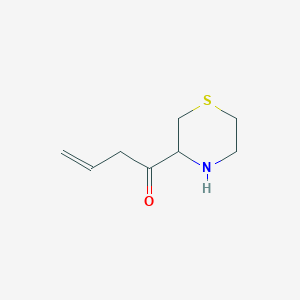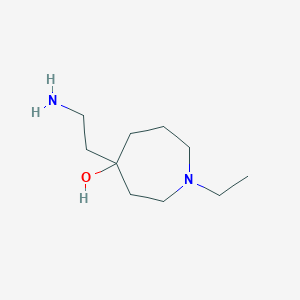
3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol is a unique cyclobutanol derivative with the molecular formula C₁₀H₁₁BrN₂O₃ and a molecular weight of 287.11 g/mol . This compound is notable for its structural complexity, which includes an amino group, a bromine atom, and a nitro group attached to a cyclobutane ring. It is primarily used in advanced research and development due to its versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by nitration to introduce the nitro group. The amino group is then introduced through a substitution reaction. The final step involves the formation of the cyclobutane ring under specific conditions, such as the use of a strong base or a cyclization agent .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclobutanol ring.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Various substituted cyclobutanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could modulate multiple biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-(2-chloro-4-nitrophenyl)cyclobutan-1-ol
- 3-Amino-3-(2-fluoro-4-nitrophenyl)cyclobutan-1-ol
- 3-Amino-3-(2-iodo-4-nitrophenyl)cyclobutan-1-ol
Uniqueness
3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C10H11BrN2O3 |
|---|---|
Peso molecular |
287.11 g/mol |
Nombre IUPAC |
3-amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11BrN2O3/c11-9-3-6(13(15)16)1-2-8(9)10(12)4-7(14)5-10/h1-3,7,14H,4-5,12H2 |
Clave InChI |
HBZDDRGNPFQUQI-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C2=C(C=C(C=C2)[N+](=O)[O-])Br)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B13164196.png)
![3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide](/img/structure/B13164197.png)

![3-(2-Aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13164216.png)

![Spiro[3.4]octane-5-sulfonamide](/img/structure/B13164224.png)



![3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine](/img/structure/B13164247.png)



![Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13164273.png)
